Benzhydryl 2-benzamidoacetate
Overview
Description
Benzhydryl 2-benzamidoacetate is an organic compound that belongs to the class of benzhydryl compounds. These compounds are characterized by the presence of a diphenylmethane structure, where two benzene rings are connected by a single methane group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzhydryl 2-benzamidoacetate typically involves the reaction of benzhydryl chloride with benzamidoacetic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Benzhydryl 2-benzamidoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form benzhydryl 2-benzamidoacetic acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of benzhydryl 2-benzamidoethanol.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nucleophiles in the presence of a base
Major Products:
Oxidation: Benzhydryl 2-benzamidoacetic acid.
Reduction: Benzhydryl 2-benzamidoethanol.
Substitution: Various substituted this compound derivatives
Scientific Research Applications
Benzhydryl 2-benzamidoacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of benzhydryl 2-benzamidoacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Benzhydryl 2-benzamidoacetate can be compared with other similar compounds, such as:
Diphenhydramine: An antihistamine with a similar benzhydryl structure but different functional groups.
Benzhydryl amines: Compounds with a benzhydryl group attached to an amine, known for their biological activities.
Benzhydryl ethers: Compounds with a benzhydryl group attached to an ether, used in various chemical applications
Uniqueness: this compound is unique due to its specific combination of benzhydryl and benzamidoacetate groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
benzhydryl 2-benzamidoacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c24-20(16-23-22(25)19-14-8-3-9-15-19)26-21(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15,21H,16H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACGMAIGMLWORX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CNC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294451 | |
Record name | benzhydryl 2-benzamidoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3312-89-8 | |
Record name | NSC96705 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96705 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | benzhydryl 2-benzamidoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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